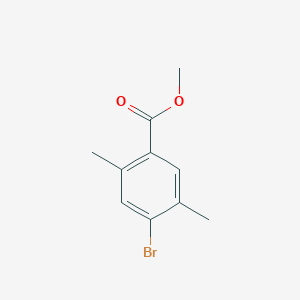

3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde

Overview

Description

3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde is a chemical compound with the molecular formula C15H13BrO2 . It has a molecular weight of 305.17 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO2/c1-11-7-13(9-17)15(14(16)8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 305.17 .Scientific Research Applications

Polymer Chemistry and Synthesis Applications

One area of research involves the polymerization of substituted aldehydes, including haloaldehydes like 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde. Studies have explored their polymerization mechanisms, thermodynamics, stereochemistry, and the potential practical applications of the resulting polymers (Kubisa et al., 1980). This research is foundational for developing new materials with unique properties suitable for industrial applications.

Organic Synthesis

In organic synthesis, compounds structurally related to this compound have been utilized as intermediates in the synthesis of pharmaceutically relevant molecules. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate for non-steroidal anti-inflammatory and analgesic material manufacture, highlights the importance of halogenated aromatics in drug development (Qiu et al., 2009).

Environmental Science

Advanced oxidation processes (AOPs) have been studied for the degradation of recalcitrant compounds in the environment, with certain aldehydes being potential candidates for study due to their chemical reactivity. Research in this area focuses on the degradation pathways, by-products, and biotoxicity of organic pollutants, contributing to the development of more efficient and environmentally friendly waste treatment methods (Qutob et al., 2022).

Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamide derivatives reveals the supramolecular self-assembly behavior of these compounds, which can form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This research underscores the potential of such compounds in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility and adaptability of this class of compounds in creating complex, functional materials (Cantekin et al., 2012).

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

properties

IUPAC Name |

3-bromo-5-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-11-7-13(9-17)15(14(16)8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZGREAILFGAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3346388.png)

![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-](/img/structure/B3346413.png)

![1-[(3,5-Dimethoxyphenyl)methyl]piperazine](/img/structure/B3346418.png)

![3-[[(2R,3R,4S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3346423.png)

![4,6-Dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid methyl ester](/img/structure/B3346425.png)